3-(Metilsulfonil)propano-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

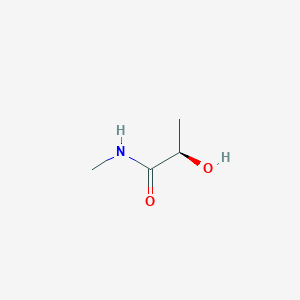

3-(Methylsulfonyl)propane-1-sulfonamide is a chemical compound with the molecular formula C4H11NO4S2 and a molecular weight of 201.26 . It is also known by other synonyms such as 3-Methanesulfonylpropane-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)propane-1-sulfonamide consists of 4 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

Sulfonamide-based compounds, including 3-(Methylsulfonyl)propane-1-sulfonamide, typically undergo a variety of chemical reactions. For example, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)propane-1-sulfonamide include a molecular weight of 201.255 and a molecular formula of C4H11NO4S2 .Aplicaciones Científicas De Investigación

Intermediarios para Compuestos Organosulfurados

Las sulfonamidas, incluyendo 3-(Metilsulfonil)propano-1-sulfonamida, se han utilizado como intermediarios para acceder a otros compuestos organosulfurados importantes . Se han utilizado como precursores de polímeros, candidatos a fármacos de sulfoximina y sulfonimida .

Reactivos de Transferencia de Alquilo

Las sulfonamidas se han encontrado usos como reactivos de transferencia de alquilo a ácidos, alcoholes y fenoles . Esto se debe a la labilidad de las sulfonamidas en condiciones ácidas .

Síntesis de Polímeros

En el caso de la síntesis de polímeros, la descomposición de las sulfonamidas a temperaturas elevadas ha demostrado ser una forma novedosa de acceder a polímeros de poli (oxotiazena) .

Química Medicinal

El grupo sulfonamida es bien conocido por el químico medicinal. Desde la introducción en la década de 1930 de las llamadas 'sulfa-drogas' como la sulfanilamida y el Prontosil, los compuestos que contienen sulfonamida han encontrado un uso generalizado en la industria farmacéutica .

Grupo Activador

Las sulfonamidas pueden actuar como un grupo activador en la síntesis orgánica . Esta propiedad se ha explotado en la síntesis de compuestos de importancia medicinal .

Grupo Protector

Las sulfonamidas también pueden actuar como un grupo protector en la síntesis orgánica . Esto permite que se lleven a cabo reacciones selectivas en otras partes de la molécula .

Grupo Saliente

Las sulfonamidas pueden actuar como un grupo saliente en la síntesis orgánica . Esta propiedad es útil en reacciones de sustitución .

Andamiaje Molecular

Las sulfonamidas pueden actuar como un andamiaje molecular en la síntesis orgánica . Esto permite la construcción de moléculas complejas .

Mecanismo De Acción

Target of Action

3-(Methylsulfonyl)propane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 3-(Methylsulfonyl)propane-1-sulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid. They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, a critical component of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, effectively halting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Methylsulfonyl)propane-1-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroic acid, leading to a deficiency in folic acid . As folic acid is essential for the synthesis of nucleic acids, this disruption affects DNA replication and cell division, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

Sulfonamides generally are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy and potential for side effects.

Result of Action

The primary result of the action of 3-(Methylsulfonyl)propane-1-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, the compound prevents the formation of essential nucleic acids, halting DNA replication and cell division . This can lead to the death of the bacteria, effectively treating bacterial infections .

Action Environment

The action of 3-(Methylsulfonyl)propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion

Propiedades

IUPAC Name |

3-methylsulfonylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZZSBPFRXXQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050514-24-3 |

Source

|

| Record name | 3-methanesulfonylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)